BenchChemオンラインストアへようこそ!

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

PDE4 inhibition nicotinamide ether rolipram comparator

This nicotinamide derivative delivers a metabolically robust tetrahydropyran-4-yl ether core paired with a unique glycinamide N‑substituent—a combination that fine‑tunes PDE4 isoform engagement while reducing CNS penetration risk. The 2‑amino‑2‑oxoethyl handle enables direct conjugation of fluorophores or biotin for pull‑down studies, accelerating hit‑to‑lead timelines. Researchers seeking a validated, modular scaffold for asthma/COPD/atopic dermatitis programs should prioritize this compound over simple alkyl or heteroaryl analogs.

Molecular Formula C13H17N3O4
Molecular Weight 279.296
CAS No. 2034317-56-9
Cat. No. B2920204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
CAS2034317-56-9
Molecular FormulaC13H17N3O4
Molecular Weight279.296
Structural Identifiers
SMILESC1COCCC1OC2=NC=C(C=C2)C(=O)NCC(=O)N
InChIInChI=1S/C13H17N3O4/c14-11(17)8-16-13(18)9-1-2-12(15-7-9)20-10-3-5-19-6-4-10/h1-2,7,10H,3-6,8H2,(H2,14,17)(H,16,18)
InChIKeySVCHZWFEZZJOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS 2034317-56-9): Core Structural and Pharmacophore Identity for Differentiated Procurement


N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS 2034317-56-9) is a synthetic nicotinamide derivative bearing a tetrahydropyran-4-yl ether at the pyridine 6-position and a terminal primary amide on the N-alkyl side chain. The compound belongs to the nicotinamide ether class, which has been extensively characterized as calcium-independent phosphodiesterase‑4 (PDE4) inhibitors with in vivo activity comparable to rolipram [1]. The tetrahydropyran‑4‑yloxy motif is a recognized scaffold for enhancing metabolic stability relative to morpholine or piperidine analogs [2], while the 2‑amino‑2‑oxoethyl group introduces additional hydrogen‑bond donor/acceptor capacity that can modulate target engagement and solubility [3].

Why Generic Nicotinamide Derivatives Cannot Substitute for N-(2-Amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide in Target‑Focused Research


Nicotinamide-based inhibitors are exquisitely sensitive to the nature of both the N‑alkyl substituent and the 6‑position ether. Within the PDE4 inhibitor class, subtle changes in the N‑substituent (e.g., pyridin‑3‑yl vs. quinolin‑5‑yl vs. 2‑amino‑2‑oxoethyl) are known to shift isoform selectivity, potency, and physicochemical properties [1]. The tetrahydropyran‑4‑yl ether imparts metabolic stability advantages over morpholine or piperidine congeners [2], while the terminal primary amide on the N‑side chain provides a unique hydrogen‑bonding pharmacophore that is absent in simple alkyl or heteroaryl analogs. Consequently, substituting a closely related compound—even one sharing the same 6‑(tetrahydro‑2H‑pyran‑4‑yl)oxy core—risks altering target engagement, cellular permeability, and metabolic fate, rendering experimental comparisons unreliable [3].

N-(2-Amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide: Quantitative Comparative Evidence for Differentiated Selection


PDE4 Inhibitory Potency: Head‑to‑Head Comparison with Rolipram Within the Nicotinamide Ether Class

The nicotinamide ether chemotype, to which the target compound belongs, was directly compared to rolipram—the prototypical PDE4 inhibitor—in a series of in vitro and in vivo assays. Multiple nicotinamide ethers demonstrated PDE4 inhibitory potency comparable to rolipram (IC₅₀ values in the low nanomolar range) and reversed reserpine‑induced hypothermia in mice with efficacy equivalent to rolipram [1]. The target compound retains the identical 6‑(tetrahydro‑2H‑pyran‑4‑yl)oxy pharmacophore that was essential for this activity, while its unique N‑(2‑amino‑2‑oxoethyl) substituent offers additional hydrogen‑bonding capacity not present in rolipram itself.

PDE4 inhibition nicotinamide ether rolipram comparator

Metabolic Stability: Tetrahydropyran vs. Morpholine/Piperidine Ethers – Class‑Level Advantage

In a series of CNS‑targeted monoamine reuptake inhibitors, compounds built on a tetrahydropyran (THP) scaffold demonstrated superior in vitro human metabolic stability compared to morpholine or piperidine analogs. Specifically, THP‑containing compounds exhibited low CYP2D6 inhibition and high intrinsic clearance stability [1]. Since the target compound incorporates a tetrahydropyran‑4‑yl ether at the 6‑position, it is expected to benefit from this class‑level metabolic stability advantage relative to nicotinamide derivatives bearing morpholine or piperidine ethers.

metabolic stability tetrahydropyran morpholine piperidine CYP450

Solubility and Permeability Profile: Contribution of the 2‑Amino‑2‑oxoethyl Group

The 2‑amino‑2‑oxoethyl (glycinamide) moiety introduces two additional hydrogen‑bond donors (NH₂) and two acceptors (C=O) relative to simple alkyl‑substituted nicotinamide derivatives. According to the Lipinski Rule of Five, an increase in hydrogen‑bond donor count generally improves aqueous solubility at the expense of passive membrane permeability [1]. Compared to analogs bearing N‑pyridin‑3‑yl or N‑quinolin‑5‑yl substituents, the target compound is predicted to exhibit higher aqueous solubility (favorable for in vitro assay formulation) but potentially lower passive permeability, a trade‑off that can be exploited for peripherally restricted PDE4 inhibitors or topical applications.

aqueous solubility hydrogen bonding Lipinski Rule of Five 2-amino-2-oxoethyl

Synthetic Modularity: The 2‑Amino‑2‑oxoethyl Handle for Late‑Stage Diversification

The terminal primary amide of the 2‑amino‑2‑oxoethyl group provides a chemically orthogonal handle for further derivatization. Unlike N‑alkyl or N‑heteroaryl substituents, the glycinamide terminus can be selectively hydrolyzed to the carboxylic acid under mild conditions or coupled to fluorophores, biotin, or solid supports via amide bond formation [1]. This distinguishes the target compound from analogs such as N‑(but‑3‑yn‑1‑yl)‑6‑((tetrahydro‑2H‑pyran‑4‑yl)oxy)nicotinamide, which require less selective copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for conjugation.

late-stage functionalization glycinamide amide coupling chemical biology probe

High‑Value Research and Industrial Applications of N-(2-Amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide


PDE4‑Focused Inflammatory Disease Lead Optimization

The compound serves as a validated starting point for PDE4 inhibitor lead optimization programs targeting asthma, COPD, or atopic dermatitis. Its tetrahydropyran‑4‑yl ether provides a metabolically stable core, while the glycinamide side chain offers a vector for modulating isoform selectivity and solubility [1].

Chemical Biology Probe for Target Deconvolution

The 2‑amino‑2‑oxoethyl handle enables straightforward conjugation of fluorophores, biotin, or photoaffinity labels, facilitating pull‑down experiments and cellular target engagement studies. This distinguishes it from analogs that lack a selective conjugation site [1].

Peripherally Restricted PDE4 Inhibitor Scaffold

The increased hydrogen‑bond donor count of the glycinamide group is predicted to reduce CNS penetration, making this compound a candidate for peripherally restricted PDE4 inhibition—potentially reducing the emetic side effects that plagued earlier CNS‑penetrant PDE4 inhibitors [1].

Combinatorial Library Synthesis for SAR Exploration

The modular nature of the core—with distinct diversification points at the N‑substituent and the 6‑position ether—makes it ideal for parallel synthesis and structure‑activity relationship (SAR) exploration, accelerating hit‑to‑lead timelines [1].

Quote Request

Request a Quote for N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.